2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
928840-88-4 |
|---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-12-15-9-6-7-14-11(9)10(16-12)8-4-2-1-3-5-8/h1-7,14H |
InChI Key |
PSHLPHLZGYDDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenyl-5H-Pyrrolo[3,2-d]Pyrimidin-2-ol
The hydroxy precursor is synthesized via cyclization of appropriately substituted pyrimidine intermediates. For example:
-
Step 1 : Condensation of 4-aminopyrrole-3-carboxylate with phenylacetonitrile derivatives under basic conditions forms the pyrrolopyrimidine skeleton.
-
Step 2 : Oxidation or hydrolysis steps introduce the 2-hydroxy group.
Chlorination Methods
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
The most common method involves treating the hydroxy precursor with excess POCl₃ under reflux.
Procedure :
-
Reaction Conditions :
-
Workup :
Mechanism :
POCl₃ acts as a Lewis acid, protonating the hydroxyl group to form a better leaving group (H₂O). Nucleophilic attack by chloride displaces the hydroxyl, yielding the chloro derivative.
Phenylphosphonic Dichloride as Chlorinating Agent
For substrates sensitive to POCl₃’s harsh conditions, phenylphosphonic dichloride offers a milder alternative.
Procedure :
-
Reaction Conditions :
-
Workup :
Yield : 60% (observed in dichloro analog synthesis).
Comparative Analysis of Chlorination Methods
| Parameter | POCl₃ Method | Phenylphosphonic Dichloride Method |
|---|---|---|
| Temperature | 110–120°C | 170–175°C |
| Reaction Time | 5–6 hours | 5 hours |
| Yield | 60–70% | 60% |
| Selectivity | High | Moderate |
| Byproducts | Over-chlorination | Ring-opening products |
| Purification | Crystallization | Column chromatography |
Regioselective Chlorination Challenges
Introducing chlorine exclusively at the 2-position requires careful control:
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Steric Effects : The 4-phenyl group may hinder chlorination at adjacent positions.
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Electronic Effects : Electron-withdrawing groups (e.g., pyrimidine N) direct chlorination to the 2-position.
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce selectivity.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Chlorination Reactions
-
Phosphorus oxychloride (POCl₃) : A common method involves treating pyrrolopyrimidine precursors with POCl₃ under thermal conditions. For example, heating a suspension of pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in POCl₃ at 120°C for 6 hours yields the dichlorinated product, followed by hydrolysis to generate the chlorinated derivative .
-
Phenylphosphonic dichloride : Alternative chlorination employs phenylphosphonic dichloride at 170–175°C for 5 hours, achieving a 60% yield. This method involves cyclization, extraction with ethyl acetate, and purification via column chromatography .
Functional Group Reactivity
The compound’s reactivity is influenced by its substituents and aromaticity:
Nucleophilic Substitution
-
The chlorine atom at position 2 is susceptible to nucleophilic displacement. For example, reaction with amines or hydrazine derivatives under basic conditions can replace Cl with NH₂ or NHR groups, forming derivatives such as pyrrolo[3,2-d]pyrimidine-hydrazides .
-
Phenyl group : The phenyl substituent at position 4 may participate in coupling reactions (e.g., Suzuki or Buchwald-Hartwig) under anhydrous conditions, though steric hindrance from the fused ring system could limit reactivity.
Ring-Opening and Functionalization
-
Hydrolysis : Under basic conditions (e.g., NaOH), the pyrimidine ring may undergo hydrolysis to form carbonyl-containing intermediates, which can then react with aldehydes or hydrazines to form hydrazides or benzylidenes .
-
Condensation reactions : The compound can undergo condensation with aldehydes to form Schiff bases or with hydrazines to generate hydrazide derivatives, as demonstrated in pyrrolo[2,3-d]pyrimidine systems .
Biological Activity and Reaction Pathways
The compound’s reactivity extends to biological systems, particularly in kinase inhibition:
Kinase Inhibition Mechanism
-
ATP-binding site interaction : The fused pyrrolo-pyrimidine core likely binds to the ATP-binding pockets of kinases (e.g., VEGFR, FGFR) via hydrogen bonding and hydrophobic interactions. The phenyl group enhances binding affinity through aromatic stacking .
-
SAR (structure-activity relationship) : Substituent effects are critical. For instance, methoxyphenyl groups reduce antibacterial activity, while nitrophenyl groups enhance it .
Spectroscopic and Analytical Data
Key analytical techniques used to characterize the compound include:
Scientific Research Applications
Kinase Inhibition
2-Chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine has shown promising results as a kinase inhibitor, particularly targeting:
- Vascular Endothelial Growth Factor Receptors (VEGFR) : Plays a crucial role in angiogenesis and tumor growth.
- Fibroblast Growth Factor Receptors (FGFR) : Involved in various cellular processes including proliferation and differentiation.
Research indicates that this compound can inhibit these receptors effectively, making it a candidate for treating cancers associated with abnormal kinase activation. For instance, studies have demonstrated its ability to inhibit angiogenesis in preclinical models, highlighting its potential as an anti-cancer agent .
Antimicrobial Activity
Recent evaluations have also explored the antibacterial properties of pyrrolo[3,2-d]pyrimidine derivatives. A study tested several derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, revealing that certain compounds exhibited significant antibacterial activity . The findings suggest that modifications to the core structure can enhance efficacy against resistant bacterial strains.
Case Study 1: Anticancer Activity
A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties using the National Cancer Institute's 60 human cancer cell line panel. Notably, some derivatives showed selective cytotoxicity against breast and renal cancer cell lines, indicating their potential as targeted therapies .
Case Study 2: Antibacterial Evaluation
In another investigation, six novel pyrrolo[3,2-d]pyrimidine compounds were synthesized and tested for their antibacterial activity. The results indicated varying degrees of inhibition against tested pathogens, with some compounds achieving minimum inhibitory concentrations (MIC) in the range of 250–500 µg/mL against E. coli . This underscores the compound's versatility in addressing both cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a multi-targeted kinase inhibitor, binding to the ATP-binding sites of kinases such as EGFR, Her2, VEGFR2, and CDK2.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine with structurally related derivatives:
Key Observations :
- Substituent Effects: The introduction of hydrophilic groups (e.g., amine in Compound 6 ) enhances water solubility, whereas bulky hydrophobic groups (e.g., dipentylamino in ) improve membrane permeability.
- Crystal Packing : Derivatives like 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit intermolecular π-π stacking and C–H···O interactions, critical for solid-state stability .
- Molecular Weight : Larger derivatives (e.g., 396–542 g/mol) are less likely to comply with Lipinski’s rule for drug-likeness compared to the base structure (229.67 g/mol) .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step protocols. A general approach includes:
Core scaffold formation : Cyclization of substituted pyrimidine precursors with pyrrole derivatives under acidic or basic conditions.
Chlorination : Use of POCl₃ or other chlorinating agents at elevated temperatures (60–100°C) to introduce the chlorine atom at the 2-position.
Functionalization : Suzuki coupling or nucleophilic aromatic substitution to attach the phenyl group at the 4-position .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or byproduct formation.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguish C-2 vs. C-4 substituents).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolve structural ambiguities, such as planarity of the fused ring system or steric effects from substituents .
- Data Interpretation : Compare chemical shifts with analogous pyrrolo-pyrimidine derivatives to validate assignments .
Q. What are the recommended storage conditions to preserve stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the chlorine substituent or oxidative degradation. Use amber vials to limit photolytic decomposition .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolo[3,2-d]pyrimidine scaffold influence kinase inhibition activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- 2-Chloro group : Enhances electrophilicity for covalent binding to kinase ATP pockets (e.g., EGFR, VEGFR2).
- 4-Phenyl group : Modulates hydrophobic interactions with kinase backbones. Replace with electron-deficient aryl groups (e.g., 4-fluorophenyl) to improve selectivity .
- Experimental Design : Use enzymatic assays (e.g., ADP-Glo™) to quantify IC₅₀ values against kinase panels. Pair with molecular docking to rationalize binding modes .
Q. What strategies mitigate competing side reactions during chlorination in pyrrolo[3,2-d]pyrimidine synthesis?
- Methodological Answer :
- Controlled Reaction Conditions : Use stoichiometric POCl₃ with catalytic DMAP to enhance regioselectivity.
- Byproduct Analysis : Characterize impurities (e.g., over-chlorinated products) via LC-MS and optimize reaction time/temperature.
- Alternative Reagents : Explore NCS (N-chlorosuccinimide) in DMF for milder chlorination .
Q. How can computational modeling predict binding affinity to EGFR?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize force fields using crystal structures of EGFR (PDB: 1M17) to model ligand-protein interactions.
- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., phenyl vs. pyridyl groups).
- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions).
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) and cellular proliferation assays (MTT/XTT).
- Control Experiments : Test for off-target effects using kinase-dead mutants or competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
